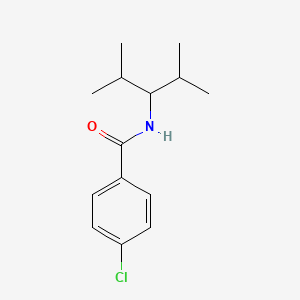
4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide, also known as TAK-659, is a small molecule inhibitor of protein kinase BTK (Bruton's tyrosine kinase). BTK is a key component of the B cell receptor signaling pathway, which plays a critical role in the development and function of B cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B cell malignancies, autoimmune diseases, and inflammatory disorders.
Mechanism of Action
4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide targets BTK, a non-receptor tyrosine kinase that is essential for B cell development and function. BTK is activated upon binding to the B cell receptor, leading to downstream signaling pathways that promote B cell survival, proliferation, and differentiation. Inhibiting BTK with 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide disrupts these pathways, resulting in decreased B cell activity and survival.
Biochemical and physiological effects:
In preclinical studies, 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has been shown to inhibit BTK activity in a dose-dependent manner, with IC50 values in the low nanomolar range. 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide also demonstrated selectivity for BTK over other kinases, including the related tyrosine kinase TEC.
Advantages and Limitations for Lab Experiments
One advantage of using 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide in lab experiments is its specificity for BTK, which allows for precise targeting of B cell signaling pathways. However, 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide may have limitations in certain experimental settings, such as those involving non-B cell types or alternative signaling pathways.
Future Directions
Future research on 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide may focus on its potential as a cancer therapy, particularly in combination with other targeted agents or immunotherapies. Additionally, further investigation into the mechanism of action and selectivity of 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide may provide insights into its potential use in other disease contexts. Finally, clinical trials of 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide in humans will be necessary to determine its safety and efficacy as a therapeutic agent.
Synthesis Methods
The synthesis of 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide involves several steps, including the preparation of 4-chlorobenzoyl chloride, the reaction of 4-chlorobenzoyl chloride with isopropylmagnesium bromide, and the subsequent reaction of the resulting intermediate with 2-methylpropylmagnesium bromide. The final product is obtained through purification by column chromatography.
Scientific Research Applications
4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide demonstrated potent inhibition of BTK and downstream signaling pathways, resulting in decreased proliferation and survival of B cells.
In addition to its potential as a cancer therapy, 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide has also been investigated for its efficacy in treating autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. In preclinical models of these conditions, 4-chloro-N-(1-isopropyl-2-methylpropyl)benzamide showed significant reduction in disease activity and inflammation.
properties
IUPAC Name |
4-chloro-N-(2,4-dimethylpentan-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO/c1-9(2)13(10(3)4)16-14(17)11-5-7-12(15)8-6-11/h5-10,13H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVUUPBPTITXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)C)NC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2,4-dimethylpentan-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(3-chlorophenyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B5850463.png)
![4-{[3-(2-furoylamino)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5850464.png)
![2-[(3-bromobenzyl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5850468.png)
![7-[(2,4-difluorobenzyl)oxy]-3,4,8-trimethyl-2H-chromen-2-one](/img/structure/B5850477.png)
![4-chloro-N'-[(cyclohexylcarbonyl)oxy]benzenecarboximidamide](/img/structure/B5850492.png)


![N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5850512.png)
![N-mesityl-2-[4-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5850529.png)


![5-{[2,5-dimethyl-1-(4-methyl-2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5850539.png)

![1-[(4-tert-butylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5850560.png)